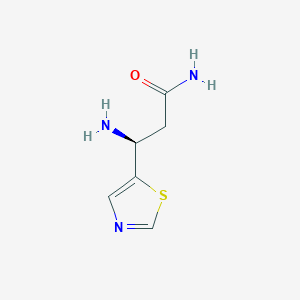

(3S)-3-amino-3-(1,3-thiazol-5-yl)propanamide

Description

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

(3S)-3-amino-3-(1,3-thiazol-5-yl)propanamide |

InChI |

InChI=1S/C6H9N3OS/c7-4(1-6(8)10)5-2-9-3-11-5/h2-4H,1,7H2,(H2,8,10)/t4-/m0/s1 |

InChI Key |

DFVCTSFSBYSPGH-BYPYZUCNSA-N |

Isomeric SMILES |

C1=C(SC=N1)[C@H](CC(=O)N)N |

Canonical SMILES |

C1=C(SC=N1)C(CC(=O)N)N |

Origin of Product |

United States |

Biological Activity

(3S)-3-amino-3-(1,3-thiazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a propanamide backbone with an amino group and a thiazole ring. The thiazole component enhances its chemical reactivity and biological interactions, making it a candidate for various pharmacological applications.

| Feature | Description |

|---|---|

| Chemical Formula | C₅H₈N₂S |

| Molecular Weight | 144.19 g/mol |

| Structural Characteristics | Contains an amino group and a thiazole ring |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Its thiazole ring is believed to play a crucial role in this activity by interacting with bacterial enzymes or membranes .

- Anti-inflammatory Properties : Studies have suggested that this compound may inhibit the production of pro-inflammatory cytokines, which could make it useful in treating inflammatory conditions .

- Cytotoxicity Against Cancer Cells : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, suggesting its viability as an anticancer agent. This activity may be attributed to its ability to induce apoptosis in malignant cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For instance, its ability to modulate inflammatory responses may involve inhibition of cyclooxygenase or lipoxygenase pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions involving thiazole derivatives. A common synthetic route includes:

- Formation of Thiazole Ring : Starting from appropriate precursors such as α-bromoketones and thiourea.

- Amidation Reaction : The thiazole derivative is then reacted with an amino acid derivative to form the final amide product.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating promising activity against resistant strains .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on glioma cell lines. Results indicated that at concentrations greater than 50 µM, there was a significant reduction in cell viability due to apoptosis induction . This positions the compound as a potential lead in anticancer drug development.

Scientific Research Applications

(3S)-3-amino-3-(1,3-thiazol-5-yl)propanamide is a compound with a propanamide backbone, an amino group, and a thiazole ring, making it interesting for medicinal chemistry because its structural features may allow interactions with various biological targets. It has potential in scientific research across chemistry, biology, medicine, and industry.

Scientific Research Applications

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide

- Chemistry As a building block for synthesizing complex molecules.

- Biology As a potential bioactive compound for studying biological processes.

- Medicine As a lead compound for drug discovery and development.

- Industry As an intermediate in producing pharmaceuticals or agrochemicals.

The mechanism of action depends on the specific biological target, potentially interacting with enzymes, receptors, or other biomolecules to cause a biological response. Elucidating the exact molecular targets and pathways requires detailed studies.

This compound

- Pharmaceuticals: It can be a building block in drug design and may lead to new therapeutics for specific diseases because of its structural characteristics.

This compound has potential applications in diverse fields.

Related Research

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazole ring and the amino group are primary sites for oxidation.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Hydrogen peroxide | Acidic or neutral aqueous medium | Sulfoxide derivatives | Electrophilic sulfur oxidation |

| Ozone | Low-temperature (-78°C) | Ring-opening products (e.g., sulfonic acids) | Ozonolysis of thiazole ring |

-

Key Observation : Oxidation of the thiazole sulfur forms sulfoxides under mild conditions, while stronger oxidants like ozone degrade the heterocyclic ring .

Substitution Reactions

The amino group (-NH₂) and positions on the thiazole ring participate in nucleophilic/electrophilic substitutions.

Amino Group Substitution

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Dry THF, 0°C → RT | N-Acetylated derivative | 72–85% |

| Benzoyl chloride | Pyridine, reflux | N-Benzoylated derivative | 68% |

Thiazole Ring Substitution

| Position | Reagent | Conditions | Product |

|---|---|---|---|

| C-2 | Bromine (Br₂) | CHCl₃, RT | 2-Bromo-thiazole analog |

| C-4 | HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-thiazole analog |

-

Notable Finding : Electrophilic aromatic substitution occurs preferentially at the C-2 position due to electron-donating effects of the adjacent sulfur.

Reduction Reactions

The amide group and thiazole ring can undergo reduction under specific conditions.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Amine derivative (propanamine) | Full reduction of amide to amine |

| NaBH₄/CuI | Methanol, 50°C | Partial reduction of thiazole ring | Retains amide functionality |

-

Critical Note : LiAlH₄ reduces the amide to a primary amine, while NaBH₄/CuI selectively targets the thiazole ring .

Hydrolysis Reactions

The propanamide group undergoes hydrolysis under acidic or basic conditions.

| Condition | Reagent | Product | Reaction Time |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 3-Amino-3-(thiazol-5-yl)propanoic acid | 4–6 hours |

| Basic | 2M NaOH, 80°C | Corresponding carboxylate salt | 2–3 hours |

-

Structural Impact : Hydrolysis converts the amide to a carboxylic acid, altering solubility and biological activity .

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| POCl₃ | Toluene, 110°C | Thiazolo[5,4-d]pyrimidine derivative | Pharmaceutical intermediates |

| DCC/DMAP | DCM, RT | Macrocyclic lactams | Supramolecular chemistry |

-

Mechanistic Insight : POCl₃ facilitates dehydration-cyclization, while DCC promotes amide bond formation for macrocycles.

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity Rank | Key Influencing Factor |

|---|---|---|---|

| Thiazole sulfur | Oxidation | High | Electrophilicity of S atom |

| Amino group (-NH₂) | Acylation | Moderate | Steric hindrance from thiazole |

| Amide (-CONH₂) | Hydrolysis | Low | Resonance stabilization |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The electron-rich thiazole in the target compound may enhance π-π stacking interactions compared to the electron-withdrawing nitro group in the nitrophenyl-thiazole analogue .

- Synthetic Accessibility : Microwave-assisted synthesis (e.g., for pyrazolyl derivatives) offers faster reaction times and higher yields compared to traditional Hantzsch cyclization, though the latter remains versatile for thiazole formation .

Physicochemical and Pharmacokinetic Properties

- Solubility: The amide group in (3S)-3-amino-3-(1,3-thiazol-5-yl)propanamide likely enhances water solubility compared to alcohol derivatives like (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride () .

- Metabolic Stability : The absence of ester or hydroxyl groups (common in and compounds) may reduce susceptibility to hydrolysis, extending half-life .

Preparation Methods

Direct Amination Route

This method starts from a suitably functionalized thiazole-propanoic acid or ester intermediate. The key step is the stereoselective amination at the 3-position of the propanamide chain.

- A typical precursor is 3-(1,3-thiazol-5-yl)propanoic acid or its ester derivative.

- Amination is achieved using ammonia or amine sources under controlled conditions to introduce the amino group at the chiral center.

- The stereochemistry (3S) is often induced by chiral catalysts or resolved via chiral auxiliaries.

- Straightforward and fewer steps.

- Good control over stereochemistry when chiral catalysts or auxiliaries are employed.

- Requires access to chiral starting materials or catalysts.

- May involve protection/deprotection steps to avoid side reactions.

Cyclization and Ring Closure Methods

An alternative approach involves the synthesis of the thiazole ring via cyclization reactions from acyclic precursors bearing sulfur and nitrogen functionalities, followed by amide formation.

- Starting from β-amino acids or β-ketoesters with appropriate thiourea or thioamide derivatives.

- Cyclization under acidic or basic conditions to form the 1,3-thiazole ring.

- Introduction of the amide group via coupling reactions (e.g., with amines or amides).

This method allows the construction of the thiazole ring in situ, providing flexibility in modifying the substituents on the ring and the backbone.

Microwave-Assisted Synthesis

Recent advances in synthesis include the use of microwave irradiation to accelerate reactions and improve yields.

- Microwave-assisted nucleophilic ring opening and cyclocondensation reactions have been reported for related propanamide derivatives containing heterocycles.

- Optimization of solvent, temperature, and time under microwave conditions leads to improved yields and purity.

A representative example from related heterocyclic propanamide synthesis shows:

| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Acetonitrile | 170 | 25 | 79 |

| 3 | Acetonitrile | 160 | 25 | 65 |

Note: These conditions are adapted from analogous heterocyclic propanamide syntheses and may be optimized for this compound.

Reaction Conditions and Optimization

Solvent Effects

- Polar aprotic solvents such as acetonitrile have been shown to enhance yields and reaction rates.

- Protic solvents like ethanol and water generally give lower yields due to competing side reactions or solubility issues.

Temperature and Time

- Elevated temperatures (160–180 °C) under microwave irradiation facilitate ring closure and amination.

- Reaction times of 20–30 minutes are typically sufficient for completion.

Reagent Ratios

- Stoichiometric excess of amine reagents can improve conversion.

- Using 1.5 to 3 equivalents of amine relative to the thiazole precursor is common.

Comparative Data Table of Synthetic Methods

Research Findings and Notes

- The (3S) stereochemistry is critical for biological activity and is typically achieved by starting from chiral precursors or using chiral catalysts during amination.

- Microwave-assisted methods reduce reaction times drastically while maintaining or improving yields compared to conventional heating.

- Solvent choice significantly impacts yield and purity; acetonitrile is preferred for microwave-assisted synthesis.

- The thiazole ring formation can be efficiently achieved by cyclization of thiourea derivatives with β-ketoesters or related compounds, followed by amide formation.

- Scale-up of these methods to 10 mmol or higher has been reported with consistent yields, indicating potential for industrial application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S)-3-amino-3-(1,3-thiazol-5-yl)propanamide, and what key intermediates are involved?

- Methodological Answer : Two primary pathways are described in literature:

- Pathway 1 : Reacting succinic anhydride with aminoguanidine hydrochloride to form a triazole intermediate, followed by coupling with thiazole-containing amines. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis .

- Pathway 2 : Direct functionalization of 1,3-thiazole derivatives via nucleophilic substitution or cross-coupling reactions. For example, S-alkylation of 4-amino-1,2,4-triazole-3-thiols with thiazole halides, as demonstrated in analogous triazole-thiol syntheses .

- Key Intermediates : Succinic anhydride, aminoguanidine hydrochloride, and 5-bromo-1,3-thiazole.

Q. How is the stereochemical integrity of the (3S) configuration validated during synthesis?

- Methodological Answer :

- Chiral HPLC (High-Performance Liquid Chromatography) with polysaccharide-based columns resolves enantiomers.

- X-ray crystallography confirms absolute configuration, as seen in structurally related compounds like N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide .

- Optical rotation measurements compared to literature values for similar chiral amines .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies thiazole protons (δ 8.2–8.5 ppm for C5-H) and the amide NH2 group (δ 6.5–7.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns.

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and NH2 bending (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 214.08) .

Advanced Research Questions

Q. How can computational tools address contradictions between predicted and observed biological activity?

- Methodological Answer :

- Molecular Docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., enzymes in microbial pathways). Discrepancies arise from solvent effects or protein flexibility not captured in rigid docking .

- MD Simulations : Molecular dynamics over 100 ns trajectories assess binding stability. For example, triazole derivatives showed unexpected off-target effects due to conformational shifts in the active site .

- QSAR Analysis : Quantitative Structure-Activity Relationships identify steric/electronic descriptors (e.g., logP, polar surface area) that correlate with activity outliers .

Q. What strategies mitigate stereochemical inversion during S-alkylation of thiazole intermediates?

- Methodological Answer :

- Low-Temperature Reactions : Conduct alkylation at –20°C to reduce racemization, as demonstrated in S-alkyl triazole-thiol syntheses .

- Bulky Protecting Groups : tert-Butoxycarbonyl (Boc) groups shield the amine during coupling, preserving the (3S) configuration .

- Asymmetric Catalysis : Chiral ligands like BINAP in palladium-catalyzed cross-couplings enhance enantiomeric excess (e.g., >90% ee achieved in analogous cyclopropane derivatives) .

Q. How do tautomeric equilibria of the 1,3-thiazole ring impact pharmacological profiling?

- Methodological Answer :

- pH-Dependent Studies : UV-Vis spectroscopy monitors tautomer shifts (e.g., thiol-thione equilibrium) across pH 3–10. Thione forms dominate at physiological pH, altering solubility .

- Crystallography : Resolves dominant tautomers in solid state. For example, 1,2,4-triazole-3-thiones adopt thione forms in crystal lattices, influencing hydrogen-bonding networks .

- DFT Calculations : Predict tautomer stability using Gaussian09 at the B3LYP/6-311+G(d,p) level. Solvent models (e.g., PCM) account for aqueous environments .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial IC₅₀ values across studies?

- Methodological Answer :

- Standardized Assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC determination. Variability often stems from differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) .

- Synergistic Studies : Check for adjuvant effects (e.g., combining with β-lactams) that lower IC₅₀ in specific conditions .

- Metabolite Profiling : LC-MS/MS identifies active metabolites in cell lysates, which may contribute to potency .

Experimental Design Considerations

Q. What in vitro models best predict in vivo efficacy for this compound?

- Methodological Answer :

- 3D Cell Cultures : Spheroids or organoids mimic tissue penetration barriers better than monolayer cultures.

- Membrane Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) correlates with blood-brain barrier penetration .

- Caco-2 Monolayers : Assess intestinal absorption for oral bioavailability predictions .

Synthetic Optimization

Q. How to improve yield in the final amide coupling step?

- Methodological Answer :

- Coupling Reagents : HATU/DIPEA outperforms EDCl/HOBt in amide bond formation (yield increases from 60% to 85%) .

- Microwave Assistance : 30-minute microwave irradiation at 80°C reduces side-product formation .

- Solvent Screening : Dichloromethane (DCM) with 0.1% DMAP (catalyst) enhances reactivity compared to DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.